5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazo-pyridine ring system with methyl and phenyl substituents. It is of interest in various fields of research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.
Introduction of substituents: The methyl and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using suitable reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing continuous flow reactors to enhance the efficiency and yield of the cyclization process.
Optimization of reaction conditions:
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-a]pyridine: Lacks the methyl substituents, which may affect its biological activity and chemical reactivity.
5-methyl-2-phenylimidazo[1,2-a]pyridine: Similar structure but without the N-(2-methylphenyl) group, leading to different pharmacological properties.
Uniqueness
5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H21N3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3/c1-15-11-13-18(14-12-15)21-22(23-19-9-5-4-7-16(19)2)25-17(3)8-6-10-20(25)24-21/h4-14,23H,1-3H3 |
InChI Key |
VJYVKASOLCLQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=CC=CC3=N2)C)NC4=CC=CC=C4C |
Origin of Product |
United States |
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